molecular formula C18H22N2O3S B4422226 3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide

3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B4422226
M. Wt: 346.4 g/mol
InChI Key: NRUIVYKZCCPBQD-UHFFFAOYSA-N
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Description

3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide is an organic compound with the molecular formula C18H22N2O3S It is characterized by the presence of a phenyl group, a propylsulfamoyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide typically involves the following steps:

    Formation of the Propanamide Backbone: This can be achieved through the reaction of propanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride to form N-phenylpropanamide.

    Introduction of the Propylsulfamoyl Group: The propylsulfamoyl group can be introduced by reacting N-phenylpropanamide with propylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate with a phenyl group through a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide can undergo oxidation reactions, particularly at the phenyl and propylsulfamoyl groups.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the amide and sulfonamide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The propylsulfamoyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropanamide: Lacks the propylsulfamoyl group, resulting in different chemical properties and reactivity.

    N-(4-propylsulfamoyl)phenylpropanamide: Similar structure but with variations in the positioning of the phenyl and propylsulfamoyl groups.

    N-phenyl-N-(propylsulfamoyl)propanamide: Another structural isomer with different spatial arrangement.

Uniqueness

3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of phenyl, propylsulfamoyl, and propanamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-phenyl-N-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-14-19-24(22,23)17-11-9-16(10-12-17)20-18(21)13-8-15-6-4-3-5-7-15/h3-7,9-12,19H,2,8,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUIVYKZCCPBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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